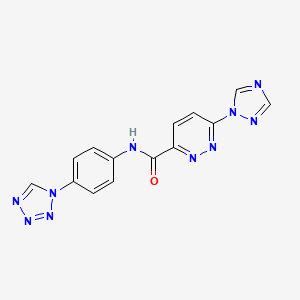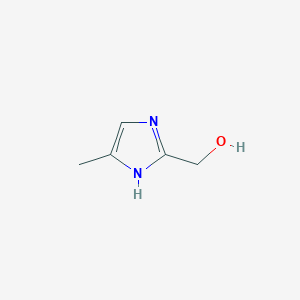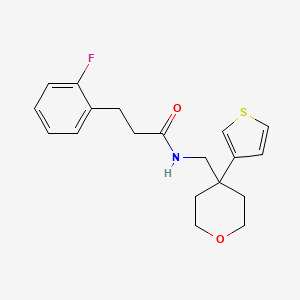![molecular formula C15H8ClFO5S B2762311 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one CAS No. 866346-86-3](/img/structure/B2762311.png)
3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a sulfonyl group attached to a 3-chloro-4-fluorophenyl moiety, and a 7-hydroxy-2H-chromen-2-one (a type of coumarin) moiety . Sulfonyl groups are often used in organic chemistry to increase the solubility of compounds, and coumarins are a type of aromatic compound often found in plants .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 3-chloro-4-fluorophenylsulfonyl moiety would likely contribute to the polarity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the sulfonyl and coumarin moieties. Sulfonyl groups are typically quite stable but can undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the sulfonyl group could increase its solubility in polar solvents .Applications De Recherche Scientifique
3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a fluorescent probe for the detection of DNA and RNA, and as a tool for the study of enzyme kinetics. It can also be used to study the structure and function of proteins, as well as to study the interaction of drugs with their targets.
Mécanisme D'action
Mode of Action
It is known that sulfonyl compounds often interact with their targets through the formation of covalent bonds, leading to changes in the target’s function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one has several advantages and limitations when used in lab experiments. It is a relatively stable compound, which makes it easy to handle and store. It is also relatively cheap, which makes it an attractive option for researchers. However, it is a relatively weak inhibitor, so it may not be effective at inhibiting enzymes and proteins in high concentrations.
Orientations Futures
There are a number of potential future directions for 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one. It could be used to study the structure and function of other enzymes and proteins, as well as to study the interaction of drugs with their targets. It could also be used as a fluorescent probe for the detection of other biomolecules, such as carbohydrates and lipids. Additionally, it could be used to study the effects of environmental toxins on biochemical and physiological processes. Finally, it could be used in the development of new drugs and therapies.
Méthodes De Synthèse
3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one can be synthesized via a nucleophilic aromatic substitution reaction. This reaction involves the use of a nucleophile, such as a sulfonyl chloride, and an aromatic compound, such as a phenyl group. The reaction is carried out in an aqueous solution of sodium hydroxide and a catalytic amount of a base, such as sodium carbonate. The reaction yields this compound in high yield and purity.
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFO5S/c16-11-7-10(3-4-12(11)17)23(20,21)14-5-8-1-2-9(18)6-13(8)22-15(14)19/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFGAMRWJRGVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2762233.png)

![2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762235.png)


![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2762242.png)
![2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide](/img/structure/B2762245.png)






